1H-pyrrolo[2,3-c]pyridine-3,4-diamine 1H-pyrrolo[2,3-c]pyridine-3,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15783310
InChI: InChI=1S/C7H8N4/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,8-9H2
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

1H-pyrrolo[2,3-c]pyridine-3,4-diamine

CAS No.:

Cat. No.: VC15783310

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrrolo[2,3-c]pyridine-3,4-diamine -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 1H-pyrrolo[2,3-c]pyridine-3,4-diamine
Standard InChI InChI=1S/C7H8N4/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,8-9H2
Standard InChI Key HRVOVNAEILCDJT-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(N1)C=NC=C2N)N

Introduction

Chemical Identity and Structural Characteristics

1H-Pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) is a nitrogen-rich heterocycle featuring a pyrrole ring fused to a pyridine moiety at the [2,3-c] position, with amine substituents at the 3- and 4-positions . A common point of confusion arises from its nomenclature and CAS registry numbers:

  • 1H-Pyrrolo[2,3-c]pyridin-4-amine (CAS: 1190320-10-5) refers to the monoamine derivative .

  • 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) designates the diamine variant .

Table 1: Comparative Chemical Data for Pyrrolo[2,3-c]pyridine Derivatives

Property1H-Pyrrolo[2,3-c]pyridin-4-amine1H-Pyrrolo[2,3-c]pyridine-3,4-diamine
CAS Number1190320-10-5 1190309-93-3
Molecular FormulaC₇H₇N₃ C₇H₈N₄
Molecular Weight (g/mol)133.15148.17
Structural FeaturesSingle -NH₂ at position 4Dual -NH₂ at positions 3 and 4

The diamine’s planar structure enables π-π stacking interactions, while its amine groups facilitate hydrogen bonding—critical for binding biological targets .

Synthetic Methodologies and Reaction Pathways

While direct synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine are sparsely documented, analogous protocols for related pyrrolopyridines provide actionable insights:

Key Intermediate Formation

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (a structural isomer) involves:

  • Oxidation and Nitration: 2-Bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid, followed by nitration using fuming HNO₃/H₂SO₄ to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide .

  • Cyclization: Treatment with N,N-dimethylformamide dimethyl acetal induces cyclization to form the pyrrolopyridine core .

Functionalization Strategies

  • Amination: Nitro groups in intermediates like 4-nitropyrrolopyridine can be reduced to amines using Fe/AcOH or catalytic hydrogenation . For the 3,4-diamine derivative, sequential nitration and reduction steps at both positions would be required.

  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids enable diversification at the 6-position, as demonstrated in antitumor pyrrolo[3,2-c]pyridines .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The diamine’s LogP value (estimated at 0.5–1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Comparative studies on pyrrolo[3,4-c]pyridine ureas show that amine substitution enhances solubility relative to amide analogs—a trend likely applicable here .

Metabolic Stability

Compound ClassTargetIC₅₀/EC₅₀Reference
Pyrrolo[3,2-c]pyridinesTubulin polymerization3–5 μM
Pyrrolo[3,4-c]pyridinesNAMPT10–36 nM

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective amination methods to avoid mixtures of mono- and diamine products.

  • Target Identification: High-throughput screening to identify the diamine’s primary biological targets beyond inferred mechanisms.

  • Prodrug Strategies: Masking amine groups as carbamates or amides to improve oral bioavailability, as successfully implemented in NAMPT inhibitors .

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